molecular formula C8H10N2O3 B8784875 4-Amino-6-ethoxypicolinic acid

4-Amino-6-ethoxypicolinic acid

Cat. No.: B8784875
M. Wt: 182.18 g/mol
InChI Key: CFUHDQGLDAGZLL-UHFFFAOYSA-N
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Description

4-Amino-6-ethoxypicolinic acid is a pyridine derivative characterized by an amino group at position 4, an ethoxy group at position 6, and a carboxylic acid substituent at position 2 of the pyridine ring. This article focuses on comparative analyses with these analogs.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

4-amino-6-ethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-2-13-7-4-5(9)3-6(10-7)8(11)12/h3-4H,2H2,1H3,(H2,9,10)(H,11,12)

InChI Key

CFUHDQGLDAGZLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=N1)C(=O)O)N

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions at the Picolinic Acid Core

The 6-ethoxy and 4-amino groups in picolinic acid derivatives are reactive sites for nucleophilic or electrophilic substitutions. For example:

  • Halogenation : In 4-amino-5-fluoro-6-chloropicolinates, the chloro substituent at position 6 can be replaced via nucleophilic aromatic substitution (e.g., using ammonia to yield 4-amino-5-fluoro-6-aminopicolinates) .

  • Fluorination : Trifluoropicolinates undergo selective fluorination at position 5 under Dean-Stark conditions with cesium fluoride in DMSO .

Reaction TypeConditionsProductReference
Chloride substitutionHCl in dioxane, 100°C (Parr reactor)4-amino-5-fluoro-6-chloropicolinate
TransesterificationTitanium(IV) isopropoxide in methanolMethyl ester derivatives

Coupling Reactions

The amino group at position 4 participates in palladium-catalyzed cross-couplings, as seen in related aminopicolinic acids:

  • Sonogashira Coupling : Ethynyl-substituted anilines couple with iodopicolinates using bis(triphenylphosphine)palladium(II) chloride and CuI to form extended arylacetylenes (e.g., 4-(4-aminophenylethynyl)picolinic acid) .

  • C–N Bond Formation : Copper-catalyzed three-component reactions enable the synthesis of quinolones via sequential SN2, Knoevenagel condensation, and C–N coupling .

Functionalization of the Ethoxy Group

The ethoxy substituent at position 6 can undergo hydrolysis or alkylation:

  • Hydrolysis : Under acidic or basic conditions, ethoxy groups are converted to hydroxyl groups. For example, methoxy analogs like 6-methoxyquinoline are hydrolyzed to hydroxyquinolines using HI or H3PO2 .

  • Esterification : Ethoxy groups stabilize the picolinate core during esterification reactions with alcohols (e.g., isopropyl ester formation via sulfuric acid catalysis) .

Complexation and Chelation

Picolinic acid derivatives exhibit metal-chelating properties due to the carboxylic acid and amino groups. For instance:

  • Iron Chelation : Picolinic acid binds Fe²⁺ and Zn²⁺, a property leveraged in antimicrobial applications .

  • Macrocyclic Complexes : The amino and carboxylate groups facilitate coordination with transition metals, though direct studies on 4-amino-6-ethoxypicolinic acid are lacking .

Antimicrobial and Antiviral Activity

While not a direct reaction, the compound’s bioactivity is inferred from structurally similar picolinic acids:

  • Synergistic Effects : Picolinic acid enhances the efficacy of clarithromycin and rifampin against Mycobacterium avium via metal chelation .

  • Antiviral Action : High concentrations (1–4 mM) inhibit HIV and herpes simplex virus by inducing apoptosis in infected cells .

Synthetic Pathways

Key steps from analogous syntheses include:

  • Chlorination : Picolinic acid treated with SOCl₂/DMF yields chlorinated intermediates .

  • Amination : Ammonia in DMSO introduces amino groups at position 4 .

  • Ethoxy Introduction : Alkylation of hydroxylated precursors (e.g., using ethyl iodide) .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among analogs of 4-amino-6-ethoxypicolinic acid:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
6-Amino-4-methoxypicolinic acid -NH₂ (4), -OCH₃ (6), -COOH (2) C₇H₈N₂O₃ 168.15 98276-83-6
4-Amino-6-methyl-picolinic acid -NH₂ (4), -CH₃ (6), -COOH (2) C₇H₈N₂O₂ 168.15 1092299-41-6
6-Chloro-4-methoxypicolinic acid -Cl (6), -OCH₃ (4), -COOH (2) C₇H₆ClNO₃ 187.58 88912-21-4
Methyl 4-amino-6-methoxypicolinate -NH₂ (4), -OCH₃ (6), -COOCH₃ (2) C₈H₁₀N₂O₃ 182.18 1443759-42-9
6-(3-Ethoxyphenyl)-picolinic acid -C₆H₄-OCH₂CH₃ (6), -COOH (2) C₁₄H₁₃NO₃ 247.26 887982-60-7

Structural Insights :

  • Ethoxy vs.
  • Methyl vs. Amino: Methyl substituents (e.g., in 4-Amino-6-methyl-picolinic acid) reduce polarity compared to amino groups, affecting solubility and interaction with biological targets .
  • Chloro Substitution : Chloro groups (e.g., 6-Chloro-4-methoxypicolinic acid) increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions .

Physicochemical Properties

Solubility and Stability
  • 6-Amino-4-methoxypicolinic acid: High polarity due to -NH₂ and -COOH groups; soluble in polar solvents like water or ethanol. Stability data indicate compatibility with dry, sealed storage .
  • 4-Amino-6-methyl-picolinic acid: Reduced solubility in water compared to methoxy/ethoxy analogs due to the hydrophobic methyl group .
  • Methyl 4-amino-6-methoxypicolinate: Esterification of the carboxylic acid group (-COOCH₃) improves lipid solubility, making it suitable for organic synthesis .
Boiling/Melting Points

Limited data are available in the evidence, but trends suggest:

  • Methoxy/ethoxy derivatives likely have higher boiling points than methyl or chloro analogs due to increased hydrogen bonding capacity .

Q & A

Q. What are the standard synthetic routes for 4-Amino-6-ethoxypicolinic acid, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethoxy groups can be introduced via alkylation of hydroxyl precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires monitoring reaction time and stoichiometry (e.g., 1.2 equivalents of alkylating agent). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity should be confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy protons at δ ~4.3 ppm, aromatic protons at δ ~6.5–8.5 ppm).
  • FT-IR : Identify functional groups (e.g., C=O stretch ~1680 cm⁻¹, N-H bend ~1600 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 197).
  • Elemental Analysis : Validate empirical formula (C₈H₁₀N₂O₃). Consistency across methods minimizes structural ambiguity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
  • Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) or LC-MS at intervals (0, 7, 14 days).
  • Use Arrhenius kinetics to extrapolate shelf-life. Note: Amino groups may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. What role does this compound play in catalytic systems, such as palladium-mediated cross-coupling reactions?

Methodological Answer: The compound may act as a ligand or co-catalyst in palladium complexes. For example, in decarboxylative cross-coupling (e.g., with aryl bromides), its pyridine nitrogen could coordinate to Pd(II), stabilizing intermediates. Experimental design:

  • Synthesize PdCl₂ adducts (e.g., 1:1 molar ratio in THF, 60°C).
  • Characterize via X-ray crystallography and test catalytic efficiency (TON, TOF) under inert conditions. Compare with ligands like PPh₃ .

Q. How can contradictions in reported reactivity data for this compound be resolved?

Methodological Answer: Apply systematic review frameworks (PICOT):

  • Population : Reaction systems (e.g., Suzuki coupling vs. amidation).
  • Intervention : Variable parameters (catalyst loading, solvent polarity).
  • Comparison : Contrast conflicting studies (e.g., differing solvent effects).
  • Outcome : Reaction yield/selectivity.
  • Time : Kinetic vs. thermodynamic control. Meta-analysis of data (e.g., ANOVA) identifies outliers and contextualizes discrepancies .

Q. What computational models predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices.
  • MD Simulations : Assess solvation effects (water, DMSO) on conformational stability.
  • Validate against experimental data (e.g., NMR chemical shifts, reaction rates) .

Methodological Frameworks

How can the PICOT framework structure a research question on the biological activity of this compound?

Example Application:

  • P : Bacterial strains (e.g., E. coli).
  • I : Compound concentration (0.1–10 µM).
  • C : Negative control (DMSO) vs. positive control (ampicillin).
  • O : Inhibition zone diameter (24-hour incubation).
  • T : Time-kill assays. This format ensures testable hypotheses and reproducible experimental design .

Q. What statistical approaches are critical for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill equation (IC₅₀ calculation).
  • ANOVA with Tukey post-hoc : Compare multiple groups (e.g., varying substituents).
  • Principal Component Analysis (PCA) : Correlate structural features with activity .

Data Presentation & Validation

Q. How should researchers present crystallographic or spectroscopic data for reproducibility?

Guidelines:

  • CIF Files : Include full crystallographic data (unit cell parameters, R-factors) in supplementary materials.
  • Spectra : Annotate peaks (δ/ppm, coupling constants) and provide raw data files.
  • Reproducibility Checklist : Document instrument parameters (e.g., NMR field strength, LC column type) .

Q. What criteria validate the novelty of research on this compound?

Methodological Answer: Apply the FINER framework:

  • Feasible : Adequate synthetic yield (>50%).
  • Interesting : Mechanistic insights (e.g., catalytic role).
  • Novel : First report of anti-inflammatory activity.
  • Ethical : Non-toxic byproducts.
  • Relevant : Potential for antibiotic development .

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